2-Ethyl-5-methoxy-1,3-oxazole
Description
General Overview of Oxazole (B20620) Heterocycles in Organic Chemistry
Oxazoles are a significant class of five-membered aromatic heterocyclic compounds containing both an oxygen and a nitrogen atom. igi-global.comchemmethod.com Specifically, the 1,3-oxazole ring system features an oxygen atom at position 1 and a nitrogen atom at position 3. cutm.ac.innih.gov These heterocycles are of considerable interest in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and unique chemical properties. igi-global.comnumberanalytics.com The oxazole nucleus is a versatile scaffold found in numerous natural products and synthetic compounds. derpharmachemica.comnih.gov
Structural Characteristics and Electronic Properties of the Oxazole Ring System
The oxazole ring is a planar, unsaturated system that is considered aromatic, though less so than its sulfur-containing analog, thiazole. cutm.ac.inwikipedia.org The ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom. numberanalytics.com All atoms in the ring are sp2 hybridized and possess an unhybridized p-orbital perpendicular to the plane of the sigma bonds. semanticscholar.org The system contains six non-bonding electrons, with three from the carbon atoms, one from nitrogen, and two from oxygen. semanticscholar.orgtandfonline.com The high electronegativity of the oxygen atom somewhat restricts the delocalization of π-electrons, influencing the ring's reactivity. tandfonline.comchemicalbook.com The nitrogen atom in the oxazole ring behaves similarly to pyridine, while the oxygen atom is comparable to that in furan (B31954). chemicalbook.com Oxazoles are weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org
Studies using density functional theory (DFT) have provided insights into the electronic structure of oxazoles. For instance, calculations on oxazole derivatives show that the geometry is nearly planar. wiley.com The distribution of electron density, indicated by net charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of their reactivity. wiley.comjksus.org
Historical Context and Evolution of Oxazole Research
The systematic investigation of oxazole chemistry began in the late 19th and early 20th centuries. numberanalytics.com One of the foundational methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. cutm.ac.inwikipedia.org Another classic method, the Fischer oxazole synthesis, was developed in 1896 and utilizes the reaction of cyanohydrins with aldehydes. cutm.ac.in The first synthesis of the parent oxazole compound was reported in 1947. chemmethod.com Over the years, numerous synthetic methodologies have been developed to construct the oxazole ring, including one-pot and metal-catalyzed reactions, reflecting the growing importance of this heterocyclic system. chemicalbook.comrsc.org The discovery that oxazoles can act as dienes in Diels-Alder reactions further expanded their synthetic utility. wikipedia.org
Significance of Substituted Oxazoles in Contemporary Chemical Research
Substituted oxazoles are prominent structures in a wide array of natural products, pharmaceuticals, and biologically active compounds. rsc.orgbeilstein-journals.org The oxazole ring offers three positions for substitution (C2, C4, and C5), allowing for the generation of a diverse range of derivatives. nih.govresearchgate.net The nature and position of these substituents significantly influence the compound's physical, chemical, and biological properties. numberanalytics.com For example, the presence of electron-donating groups can activate the ring towards electrophilic substitution, which typically occurs at the C5 position. tandfonline.comnumberanalytics.com Conversely, nucleophilic substitution is favored at the C2 position, especially if a good leaving group is present. cutm.ac.intandfonline.com
In medicinal chemistry, substituted oxazoles are investigated for a wide spectrum of pharmacological activities. nih.govsemanticscholar.org They are also valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. researchgate.netnih.gov
Scope and Objectives of Academic Inquiry into 2-Ethyl-5-methoxy-1,3-oxazole
Academic inquiry into this compound focuses on its synthesis, characterization, and potential applications. Research objectives include the development of efficient synthetic routes to this specific substituted oxazole. One area of investigation involves its participation in reactions such as the Diels-Alder reaction. For instance, the reaction of 2-Ethyl-5-methoxy-4-(p-nitrophenyl)oxazole with various dienophiles has been studied to understand its reactivity and to synthesize new molecular frameworks. oup.com The physical and chemical properties of this compound, such as its spectroscopic data and reactivity patterns, are also of interest to the scientific community.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67567-56-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-ethyl-5-methoxy-1,3-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-3-5-7-4-6(8-2)9-5/h4H,3H2,1-2H3 |
InChI Key |
WYIXUGFRSKZTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 5 Methoxy 1,3 Oxazole and Analogous Structures
Classical and Modern Approaches to 1,3-Oxazole Ring Construction
The construction of the 1,3-oxazole core can be achieved through a variety of synthetic transformations. These methods often involve the formation of key C-O and C-N bonds through cyclization of acyclic precursors.
Cyclodehydration Strategies (e.g., from β-hydroxy amides, N-acyl amino acids)
One of the most established methods for oxazole (B20620) synthesis is the cyclodehydration of precursor molecules. This approach involves the intramolecular removal of a water molecule to form the heterocyclic ring.
From β-hydroxy amides: The cyclization of β-hydroxy amides is a common route to oxazolines, which can then be oxidized to oxazoles. acs.orgresearchgate.net Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are effective for this transformation, enabling a mild and efficient cyclization. acs.org A one-pot protocol for the synthesis of oxazoles from β-hydroxy amides has also been developed. acs.org The use of silyl-protected β-hydroxyamides can also lead to the formation of oxazolines in good yields through in situ deprotection and dehydration. uzh.ch
From N-acyl amino acids: The Robinson-Gabriel synthesis, a classic method, involves the intramolecular cyclodehydration of N-acyl-α-amino ketones to form 2,5-disubstituted oxazoles. wikipedia.orgwiley.compharmaguideline.comsynarchive.com This reaction is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentachloride. wiley.com Variations of this method have been developed, including solid-phase synthesis approaches. wikipedia.org N-acyl amino acids can also be cyclized to form 1,3-oxazol-5(4H)-ones, which are valuable intermediates. mdpi.comnih.gov For instance, the intramolecular cyclodehydration of N-acyl-α-amino acids can be achieved using reagents like ethyl chloroformate in the presence of a base. mdpi.comclockss.org
| Precursor | Reagent/Condition | Product | Reference |
| β-hydroxy amides | DAST, Deoxo-Fluor | Oxazolines | acs.org |
| N-acyl-α-amino ketones | Sulfuric acid, PCl5 | 2,5-disubstituted oxazoles | wiley.compharmaguideline.com |
| N-acyl-α-amino acids | Ethyl chloroformate, base | 1,3-oxazol-5(4H)-ones | mdpi.comclockss.org |
Reactions Involving Nitriles and Alkynes
The reaction of nitriles and alkynes provides a powerful and versatile method for constructing the oxazole ring, often with high regioselectivity.
Gold-catalyzed reactions: Gold catalysts have emerged as highly effective for the synthesis of oxazoles from nitriles and alkynes. acs.orgrsc.orgthieme-connect.comd-nb.infod-nb.info These reactions can proceed via a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, leading to 2,5-disubstituted oxazoles. acs.orgorganic-chemistry.org Both terminal and internal alkynes can be utilized, and the reactions often tolerate a wide range of functional groups. acs.orgspbu.ru Heterogeneous gold catalysts have also been developed, allowing for easy recovery and reuse. acs.org
Copper-catalyzed reactions: Copper catalysts also facilitate the synthesis of oxazoles from internal alkynes and nitriles. rsc.orgrsc.orgresearchgate.net These reactions often proceed via a [2+2+1] cycloaddition and can be highly regioselective. rsc.orgrsc.org Water can play a significant role in these transformations. rsc.orgrsc.org
Condensation Reactions (e.g., with urea (B33335) derivatives)
Condensation reactions provide another avenue for the synthesis of oxazole derivatives. For instance, the condensation of substituted acetophenones with urea in the presence of a catalyst can yield 2,4-disubstituted oxazoles. tandfonline.com Similarly, reactions involving urea derivatives can lead to the formation of the oxazole ring. ijpbs.comresearchgate.net
Multi-Component Reactions (MCRs) for Oxazole Synthesis
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like oxazoles in a single step from three or more starting materials. nih.govacs.orgresearchgate.netresearchgate.net
Ugi and Passerini Reactions: The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for oxazole synthesis. rsc.orgnih.govnih.govacs.orgresearchgate.net For example, a tandem Ugi/Robinson-Gabriel sequence can be employed to synthesize 2,4,5-trisubstituted oxazoles. nih.gov These reactions provide access to a wide diversity of substituted oxazoles by varying the starting components.
Targeted Synthesis of 2,5-Disubstituted 1,3-Oxazoles
The synthesis of specifically substituted oxazoles, such as those with substituents at the C-2 and C-5 positions, requires strategies that allow for precise control over the introduction of these groups.
Strategies for Introducing Ethyl Group at the C-2 Position
Introducing an ethyl group at the C-2 position of the oxazole ring can be achieved through several synthetic routes. One common approach involves the use of propionic acid or its derivatives as a starting material. For example, the reaction of propionic acid with ethanolamine (B43304) can form N-(2-hydroxyethyl)propionamide, which can then be dehydrated to yield 2-ethyl-2-oxazoline. wikipedia.org This oxazoline (B21484) can serve as a precursor to 2-ethyl-1,3-oxazole. Another method involves the reaction of propanal with 2-aminoethanol. wikipedia.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce an ethyl group at the C-2 position of a pre-functionalized oxazole, such as a 2-iodooxazole. researchgate.net
| Starting Material | Reagent/Condition | Intermediate/Product | Reference |
| Propionic acid, ethanolamine | Dehydration | 2-Ethyl-2-oxazoline | wikipedia.org |
| Propanal, 2-aminoethanol | Iodinating reagent, base | 2-Ethyl-2-oxazoline | wikipedia.org |
| 2-Iodooxazole, alkyl iodide | 9-MeO-BBN, Pd catalyst | 2-Ethyl-oxazole | researchgate.net |
Methodologies for Methoxy (B1213986) Group Incorporation at the C-5 Position
The introduction of a methoxy group at the C-5 position of the oxazole ring is a critical step in the synthesis of the target compound and its analogues. A prominent and effective method involves the rhodium(II)-catalyzed reaction of nitriles with diazo compounds, specifically dimethyl diazomalonate. orgsyn.org
This transformation proceeds via a formal [3+2] cycloaddition of an acylcarbene, generated from the diazo precursor, with a nitrile. The use of dimethyl diazomalonate is particularly advantageous as it directly furnishes oxazoles bearing a methoxy group at the C-5 position and a carbomethoxy group at the C-4 position. orgsyn.org The reaction is typically catalyzed by rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄). The nitrile's carbon and nitrogen atoms are incorporated as the C-2 and N-3 atoms of the resulting oxazole ring, respectively. This method provides a direct and high-yielding pathway to 5-methoxyoxazole derivatives from simple starting materials. orgsyn.org
For instance, the reaction of benzonitrile (B105546) with dimethyl diazomalonate in the presence of a catalytic amount of Rh₂(OAc)₄ yields 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. orgsyn.org This strategy is applicable to a range of nitriles, allowing for variation at the C-2 position of the oxazole.
| Nitrile Substrate | Diazo Reagent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Benzonitrile | Dimethyl diazomalonate | Rh₂(OAc)₄ | 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole | 60-65% |
| Acetonitrile (B52724) | Dimethyl diazomalonate | Rh₂(OAc)₄ | 4-Carbomethoxy-5-methoxy-2-methyl-1,3-oxazole | Data not specified |
Other specialized methods for introducing heteroatom substituents at the C-5 position have also been developed. For example, 5-oxazoyl-sulfamates have been utilized as versatile precursors that can react with various nucleophiles to introduce amino, thio, or aryloxy groups at the C-5 position through an SₙAr-like mechanism. wiley.com While not a direct methoxy incorporation, these divergent strategies highlight the efforts to functionalize this specific position of the oxazole core. wiley.com
Regioselective Synthesis of 2-Ethyl-5-methoxy-1,3-oxazole
Achieving regioselectivity is paramount in the synthesis of specifically substituted oxazoles like this compound. The regiochemical outcome of oxazole syntheses is often dictated by the chosen methodology and the nature of the starting materials.
A highly regioselective route to the target compound can be envisioned by applying the rhodium-catalyzed cycloaddition described previously. orgsyn.org By reacting propionitrile (B127096) with dimethyl diazomalonate , the synthesis would be expected to yield 4-carbomethoxy-2-ethyl-5-methoxy-1,3-oxazole with high regioselectivity. In this reaction, the ethyl-bearing carbon of the propionitrile specifically becomes the C-2 of the oxazole ring, while the diazomalonate fragment forms the C-4 and C-5 positions, inherently incorporating the methoxy group at C-5. Subsequent chemical modification, such as decarboxylation, would be required to remove the C-4 substituent to arrive at the final target compound.
Another powerful strategy for achieving regioselectivity involves the metal-catalyzed direct C-H functionalization of a pre-formed oxazole ring. For example, palladium-catalyzed direct arylation can be selectively directed to either the C-2 or C-5 position by tuning the phosphine (B1218219) ligand and solvent polarity. organic-chemistry.org While this method is primarily demonstrated for arylation, it underscores the principle of achieving regiocontrol through catalyst system design.
The Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), typically yields 5-substituted oxazoles. organic-chemistry.orgacs.org The regioselectivity here is inherent to the mechanism where the aldehyde carbon becomes the C-5 of the oxazole ring. To synthesize the target compound via this route, a different precursor strategy would be necessary.
| Method | Reactants | Key Feature | Regiochemical Outcome | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed Cycloaddition | Nitrile + Diazomalonate | Nitrile carbon becomes C-2 | Forms 2,4,5-substituted oxazoles | orgsyn.org |
| Van Leusen Synthesis | Aldehyde + TosMIC | Aldehyde carbon becomes C-5 | Forms 5-substituted oxazoles | acs.org |
| Palladium-Catalyzed Direct Arylation | Oxazole + Aryl Halide | Ligand/solvent control | Selective C-2 or C-5 functionalization | organic-chemistry.org |
| Gold-Catalyzed Cycloaddition | N-nucleophilic 1,3-N,O-dipole + Internal Alkyne | Controlled by remote nitrogen lone pair | Highly regioselective for 2,4,5-substituted oxazoles | rsc.org |
Catalytic Methods in Oxazole Synthesis
Catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater control over selectivity compared to classical methods. Both metal- and organocatalytic approaches are widely employed for the construction of the oxazole ring.
Metal-Catalyzed Cyclization and Cross-Coupling Reactions (e.g., Pd, Cu, Rh)
Transition metals such as palladium, copper, and rhodium are powerful catalysts for both the de novo synthesis of the oxazole ring (cyclization) and the subsequent functionalization of a pre-formed ring (cross-coupling). wiley.com
Palladium (Pd): Palladium catalysis is exceptionally versatile in oxazole chemistry. It is extensively used in cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira reactions to functionalize halogenated oxazoles at various positions. wiley.comnih.govresearchgate.net This modular approach allows for the rapid assembly of complex, substituted oxazoles from simpler building blocks. wiley.com Furthermore, palladium catalysts enable direct C-H arylation reactions, providing a more atom-economical route to biaryl oxazoles by avoiding the pre-functionalization of the oxazole ring. organic-chemistry.org Palladium-catalyzed oxidative cyclization of enolates with nitriles also represents a direct route to the oxazole core. rsc.org
Copper (Cu): Copper catalysts are frequently used for oxidative cyclization reactions. A common method involves the copper-catalyzed tandem oxidative cyclization of β-ketoesters or 1,3-dicarbonyl compounds with primary amines to form polysubstituted oxazoles. researchgate.net Another significant copper-catalyzed reaction is the coupling of α-diazoketones with nitriles, which provides a direct pathway to 2,4-disubstituted oxazoles. researchgate.net Copper-mediated oxidative annulation reactions offer another efficient route to the oxazole core. semanticscholar.org
Rhodium (Rh): Rhodium catalysts are particularly known for their ability to catalyze reactions involving diazo compounds. As mentioned, Rh₂(OAc)₄ is highly effective for the synthesis of 4-carboxy-5-methoxyoxazoles from nitriles and diazomalonates. orgsyn.org Rhodium has also been employed in the direct C-H arylation of oxazoles with aryl halides, often enhanced by microwave irradiation. nih.gov
Organocatalytic Approaches
In a drive towards more sustainable and metal-free synthetic methods, organocatalysis has emerged as a powerful alternative for oxazole synthesis. rsc.org These methods avoid the use of potentially toxic and expensive transition metals.
One approach involves the use of simple bases, such as potassium hydroxide (B78521) (KOH), to promote the cyclization of acyl cyanides with isocyanates, yielding oxazoles under mild conditions. researchgate.net Another innovative strategy employs a visible-light-induced, organophotocatalyst-assisted process. This method uses a thiol-based organophotocatalyst and singlet oxygen to achieve a tandem oxidative cyclization, providing access to substituted oxazoles. rsc.org
More complex organocatalytic cascades have also been developed. For instance, an enantioselective route to the core structure of the natural product neooxazolomycin was achieved using a Lewis base-catalyzed Michael-proton transfer-lactamization sequence. nih.gov Additionally, metal-free protocols have been reported that achieve the synthesis of substituted oxazoles through the cyclization of substrates like 2-oxo-2-phenylethyl acetate with amines, proceeding via a chemoselective C–O bond cleavage. rsc.org
Advanced Synthetic Techniques for Oxazole Derivatives
To improve reaction efficiency, reduce synthesis time, and enhance yields, advanced techniques such as microwave-assisted synthesis are increasingly being adopted in organic chemistry.
Microwave-Assisted Synthesis
Microwave irradiation has proven to be a highly effective tool for accelerating the synthesis of oxazole derivatives. ijpsonline.comasianpubs.org By rapidly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. researchgate.net
A prominent example is the microwave-assisted Van Leusen reaction, where aryl aldehydes and TosMIC are cyclized in the presence of a base like K₃PO₄. Under microwave irradiation at 65 °C, 5-substituted oxazoles can be obtained in excellent yields (e.g., 96%) in as little as 8 minutes. acs.orgnih.gov This technique has also been successfully applied to the synthesis of 2-amino-4-phenyl-oxazole derivatives through the reaction of 2-bromoacetophenones with urea. ijpsonline.com The rapid O,N-acylation–cyclodehydration cascade of oximes and acid chlorides to furnish oxazoles is another transformation that is significantly accelerated by microwave irradiation. researchgate.net
| Reaction | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Benzaldehyde + TosMIC → 5-Phenyl-1,3-oxazole | Conventional Heating | Several hours | Moderate |
| Microwave (65 °C, 350 W) | 8 minutes | 96% |
Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. rsc.org These systems allow for precise control over reaction parameters and enable the telescoping of multiple reaction steps, thereby streamlining the synthesis of complex molecules like substituted oxazoles. rsc.org
One prominent continuous flow approach involves a two-step sequence starting from β-hydroxy amides. In the first stage, β-hydroxy amides are converted to the corresponding oxazolines. This transformation is often followed by an in-line oxidation step to yield the final oxazole product. For instance, a commercially available continuous-flow reactor has been used to mediate the conversion of β-hydroxy amides to oxazolines, which are then passed through a packed-bed reactor containing an oxidant like manganese dioxide (MnO₂) to generate the oxazole. rsc.org This method has been successfully applied to a range of substrates, producing various oxazoles in good yields.
Table 1: Two-Step Continuous Flow Synthesis of Substituted Oxazoles
| Starting Material (β-hydroxy amide) | Intermediate (Oxazoline) | Final Product (Oxazole) | Overall Yield | Reference |
|---|---|---|---|---|
| N-(1-hydroxy-1,3-diphenylpropan-2-yl)acetamide | 4-benzyl-2-methyl-5-phenyl-4,5-dihydrooxazole | 4-benzyl-2-methyl-5-phenyloxazole | Good | rsc.org |
| N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | 4-benzyl-2-phenyl-4,5-dihydrooxazole | 4-benzyl-2-phenyloxazole | Good | rsc.org |
Table 2: Three-Step Continuous Flow Synthesis of 2-(azidomethyl)oxazoles
| Starting Vinyl Azide | Final Product | Overall Yield | Residence Time | Reference |
|---|---|---|---|---|
| 1-(1-azidovinyl)-4-methylbenzene | 2-(azidomethyl)-5-(p-tolyl)oxazole | 72% | ~7 min | beilstein-journals.org |
| 1-(1-azidovinyl)-4-chlorobenzene | 2-(azidomethyl)-5-(4-chlorophenyl)oxazole | 68% | ~7 min | beilstein-journals.org |
| 1-(1-azidovinyl)-4-methoxybenzene | 2-(azidomethyl)-5-(4-methoxyphenyl)oxazole | 75% | ~9 min | beilstein-journals.org |
Furthermore, the integration of photochemistry with continuous flow systems has expanded the toolbox for oxazole synthesis. wiley.com Photoinduced cycloaddition reactions between carbenes and nitriles, for example, have been successfully implemented in flow to produce structurally diverse oxazoles, demonstrating the scalability and robustness of this combined approach. wiley.com
Electrochemical Synthesis Pathways
Electrochemical synthesis represents a green and sustainable alternative for constructing oxazole rings, as it uses electrons as a "reagent" to replace potentially hazardous chemical oxidants and reductants. vapourtec.comrsc.orgrsc.org These methods often proceed under mild conditions and show excellent functional group tolerance. rsc.org
A notable electrochemical strategy involves a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids with isocyanides. rsc.org This method avoids the use of transition metals and toxic oxidants. The proposed mechanism suggests that anodic oxidation generates an acyloxyphosphonium ion as a key intermediate, which then undergoes nucleophilic substitution and cycloaddition with the isocyanide to form the oxazole ring. rsc.org This approach has proven effective for a wide array of substrates, including the late-stage modification of drug molecules. rsc.org
Table 3: Electrochemical Synthesis of Oxazoles from Carboxylic Acids and Isocyanides
| Carboxylic Acid | Isocyanide | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoic acid | Tosylmethyl isocyanide (TosMIC) | 2-phenyloxazole | 85% | rsc.org |
| 4-Methoxybenzoic acid | Tosylmethyl isocyanide (TosMIC) | 2-(4-methoxyphenyl)oxazole | 92% | rsc.org |
| Propionic acid | Tosylmethyl isocyanide (TosMIC) | 2-ethyloxazole | 78% | rsc.org |
Another efficient electrochemical route allows for the synthesis of polysubstituted oxazoles from readily available β-diketone derivatives and benzylamines. rsc.org The reaction is typically performed in an undivided cell at room temperature. Studies optimizing the reaction conditions found that using ammonium (B1175870) iodide (NH₄I) as the supporting electrolyte in a solvent like dimethylformamide (DMF) provides excellent yields. rsc.org
In a different application of electrochemistry, Waldvogel's group demonstrated the synthesis of 5-fluoromethyl-2-oxazoles from N-propargylamides. mdpi.com This method showcases the utility of electrochemistry in creating oxazoles with specific and valuable functional groups, which are of high interest in medicinal chemistry. mdpi.com Similarly, an electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been developed, proceeding through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of 2 Ethyl 5 Methoxy 1,3 Oxazole
Diels–Alder Reactions and [4+1] Cycloadditions
Oxazoles can function as dienes in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. thieme-connect.de This reactivity is particularly prominent in oxazoles bearing electron-donating groups, which enhance their participation in [4+2] cycloadditions with various dienophiles. clockss.org
The reaction of 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazole with various dienophiles has been investigated. With N-substituted maleimides, such as N-methyl-, N-ethyl-, and N-phenylmaleimide, the reaction yields both endo- and exo-Diels-Alder adducts. oup.comoup.com These reactions demonstrate the capability of the substituted oxazole (B20620) to act as a diene.
The reactivity of oxazoles with acetylenic dienophiles, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to the formation of furans through a Diels-Alder reaction followed by a retro-Diels-Alder process. oup.comarkat-usa.org In the case of 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazole, the expected initial adduct was not isolated. Instead, the reaction yielded products suggestive of a subsequent retro-Diels-Alder reaction. oup.com
Azo-type dienophiles, such as diethyl azodicarboxylate and 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, have also been shown to react with 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles to give single adducts. oup.com This highlights the versatility of the oxazole ring in cycloaddition reactions with a range of dienophilic partners.
Table 1: Reactivity of 2-Ethyl-5-methoxy-4-(p-nitrophenyl)oxazole with Various Dienophiles
| Dienophile | Product Type(s) | Observations |
| N-substituted maleimides | endo- and exo-adducts | Highlights the diene character of the oxazole. oup.com |
| Dimethyl acetylenedicarboxylate (DMAD) | Furan (B31954) derivatives, p-nitrobenzonitrile | The initial adduct is not isolated; undergoes retro-Diels-Alder reaction. oup.com |
| Diethyl azodicarboxylate | Single adduct | Demonstrates reactivity with azo-type dienophiles. oup.com |
| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Single adduct | Further confirms reactivity with azo-type dienophiles. oup.com |
The formation of Diels-Alder adducts from 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazole and maleimides proceeds via a concerted [4+2] cycloaddition mechanism. The stereochemistry of the products (endo and exo) is a common feature of such reactions. oup.com
Interestingly, the decomposition of these adducts has been observed, particularly in the presence of water. oup.com When the reaction with maleimides is carried out in acetonitrile (B52724) containing trace amounts of water, N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximides are formed. This transformation involves the elimination of methanol (B129727) and is thought to be catalyzed by the water present in the solvent. oup.com
In the reaction with dimethyl acetylenedicarboxylate, the formation of the observed products is explained by an initial Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction. This sequence results in the formation of a furan derivative and a nitrile, with the furan potentially undergoing a further cycloaddition with a second molecule of the dienophile. oup.com
The retro-Diels-Alder reaction is a significant transformation pathway for the adducts formed from 2-ethyl-5-methoxy-1,3-oxazole. The adducts formed from the reaction with N-phenylmaleimide and N-ethylmaleimide have been shown to undergo a retro-Diels-Alder reaction upon heating to 80°C, reverting to the starting oxazole and maleimide. oup.com This reversibility is a key characteristic of many Diels-Alder reactions.
As mentioned previously, the reaction with dimethyl acetylenedicarboxylate provides a clear example of a sequential Diels-Alder/retro-Diels-Alder process, leading to the formation of furan derivatives. oup.comarkat-usa.org This synthetic strategy is a powerful method for the preparation of highly substituted furans from oxazoles. arkat-usa.org
Rearrangement Reactions Involving Oxazole Intermediates
Oxazoles can participate in or be the products of various rearrangement reactions, often proceeding through thermally or photochemically induced intermediates.
A classic example is the Cornforth rearrangement , a thermal isomerization of 4-acyloxazoles. wikipedia.orgresearchgate.net In this reaction, the acyl group's substituent at C-4 and the substituent at C-5 of the oxazole ring exchange positions. wikipedia.org The mechanism is understood to proceed through a pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to yield the rearranged oxazole isomer. wikipedia.org For a compound like this compound to undergo this type of rearrangement, it would first need to be functionalized at the C-4 position with a carbonyl group. The stability of the nitrile ylide intermediate is crucial; if the starting material is significantly more stable, the intermediate may revert, and no rearrangement will occur. wikipedia.org This reaction is particularly useful in amino acid synthesis. wikipedia.org
Oxazoles are also involved in isomerizations with isoxazoles . The thermal or photochemical rearrangement of an isoxazole (B147169) can lead to the formation of an oxazole. For instance, heating 4-nitro-3-phenylisoxazole in boiling anisole (B1667542) yields 4-nitro-2-phenyloxazole. thieme-connect.de Similarly, photolysis of 2-acylisoxazol-5(2H)-ones can produce substituted oxazoles. thieme-connect.de These transformations often involve cleavage of the weak N-O bond in the isoxazole ring, followed by rearrangement and recyclization to the more stable oxazole ring system.
Furthermore, 5-alkoxyoxazoles can undergo ring-opening to form nitrile ylide intermediates , which can then participate in 1,3-dipolar cycloaddition reactions. This reactivity demonstrates that the oxazole ring itself can serve as a latent dipole for constructing other heterocyclic systems. researchgate.net
Finally, the Paternò–Büchi reaction , which is the photocycloaddition of carbonyl compounds to alkenes, can be applied to 5-methoxyoxazoles. uni-koeln.deresearchgate.net This reaction is not a rearrangement in the classical sense but a significant transformation where the oxazole acts as the alkene component. It proceeds with high regio- and stereoselectivity to form bicyclic oxetane (B1205548) products, which can be valuable synthetic intermediates. uni-koeln.deresearchgate.net
Mechanistic Investigations of Reactions Involving 2 Ethyl 5 Methoxy 1,3 Oxazole
Elucidation of Reaction Mechanisms using Kinetic Studies
The Paternò-Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene (in this case, the C4-C5 double bond of the oxazole), has been studied with various 5-methoxyoxazoles. researchgate.net These reactions are typically characterized by high chemical and quantum yields. The reaction proceeds via an excited triplet state of the carbonyl compound, which then interacts with the ground-state oxazole (B20620). The diastereoselectivity of these reactions provides insight into the kinetics of the intermediate steps. For instance, the photocycloaddition of aldehydes and α-keto esters to 5-methoxyoxazoles consistently yields products with high regioselectivity and predominantly exo diastereoselectivity. researchgate.net This stereochemical preference suggests that the transition state leading to the exo product is kinetically favored.
The table below summarizes the diastereoselectivity observed in the photocycloaddition of methyl pyruvate (B1213749) with various 2-substituted-5-methoxyoxazoles, illustrating how substituents at the C2 position influence the kinetic outcome of the reaction. While 2-ethyl-5-methoxy-1,3-oxazole is not explicitly listed, the data for analogous 2-alkyl-substituted oxazoles provide a strong basis for predicting its behavior.
| Reactant 1 (Oxazole) | Reactant 2 (Carbonyl) | Product (exo/endo ratio) | Reference |
|---|---|---|---|
| 2-Methyl-5-methoxy-4-(p-nitrophenyl)oxazole | Methyl pyruvate | exo favored | researchgate.net |
| 2,4-Dimethyl-5-methoxyoxazole | Methyl pyruvate | >95:5 | researchgate.net |
| 2-Isopropyl-4-methyl-5-methoxyoxazole | Methyl pyruvate | >95:5 | researchgate.net |
| 2-Phenyl-4-methyl-5-methoxyoxazole | Methyl pyruvate | 90:10 | researchgate.net |
Identification of Intermediates in Complex Reaction Sequences
The identification of transient intermediates is fundamental to confirming a proposed reaction mechanism. For reactions involving 5-methoxyoxazoles, spectroscopic and theoretical studies have pointed to the formation of specific intermediates.
In the rhodium-catalyzed synthesis of 5-methoxyoxazoles from nitriles and diazocarbonyl compounds, a proposed mechanism involves the formation of an electrophilic rhodium carbene complex as a key intermediate. orgsyn.org This complex then reacts with the nitrile to form an adduct (intermediate 4 in Scheme 2 of the cited study), which subsequently cyclizes to yield the oxazole ring. orgsyn.org
For the characteristic photocycloaddition reactions of 5-methoxyoxazoles, the primary intermediates are triplet 1,4-biradicals. researchgate.net Upon excitation of the carbonyl reactant to its triplet state, it adds to the oxazole C4=C5 bond to form these biradical intermediates. The conformation and subsequent spin inversion and cyclization of these biradicals determine the final stereochemistry of the bicyclic oxetane (B1205548) products. The high exo-selectivity observed in these reactions is attributed to the preferential formation of specific, sterically less hindered biradical conformations that lead to the exo-product. researchgate.net
Another example comes from the Diels-Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles. While specific intermediates were not isolated, the reaction mechanism is understood to proceed through a concerted [4+2] cycloaddition pathway, where the oxazole acts as the diene component. oup.com
| Reaction Type | Proposed/Identified Intermediate | Method of Identification/Postulation | Reference |
|---|---|---|---|
| Rhodium-catalyzed oxazole synthesis | Rhodium carbene complex | Mechanistic Postulation | orgsyn.org |
| Rhodium-catalyzed oxazole synthesis | Cycloadduct Intermediate | Mechanistic Postulation | orgsyn.org |
| Photocycloaddition (Paternò-Büchi) | Triplet 1,4-biradical | Analysis of stereoselectivity, theoretical studies | researchgate.net |
Role of Solvent and Catalysts in Reaction Pathways
The reaction environment, dictated by the choice of solvent and the presence or absence of a catalyst, can profoundly influence the reaction pathway, rate, and selectivity.
Solvent Effects: The polarity of the solvent plays a critical role in directing the regioselectivity of certain oxazole reactions. For instance, in palladium-catalyzed direct arylation of oxazoles, the choice of solvent can switch the position of functionalization. C-5 arylation is favored in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This is attributed to the differential stabilization of charged intermediates or transition states in solvents of varying polarity. In a study on the synthesis of 4,5-disubstituted oxazoles, a screen of various solvents including DMSO, THF, 1,4-dioxane, and MeCN found that dichloromethane (B109758) (CH₂Cl₂) provided the optimal results for the specific transformation. acs.org
Catalyst Effects: A wide array of catalysts are employed in the synthesis and transformation of oxazoles. In the formation of 5-methoxyoxazoles via the reaction of nitriles with diazocarbonyl compounds, rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) is an effective catalyst. orgsyn.org Its role is to facilitate the formation of a key rhodium carbene intermediate. orgsyn.org
Copper catalysts, such as copper(II) triflate [Cu(OTf)₂], are used for efficient benzoxazole (B165842) synthesis. ijpsonline.com Silver carbonate has been used as a catalyst to convert N-benzoyl-β-bis(methylthio)enamide derivatives into 2-phenyl-5-(methylthio)-4-alkoxycarbonyl/amido/acyloxazoles through a 5-endo cyclization. ijpsonline.com In the synthesis of 5-aryloxazoles from aromatic aldehydes and tosylmethyl isocyanide (TosMIC), a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin can act as a recyclable catalyst. organic-chemistry.org
The table below provides examples of catalysts and their roles in reactions related to the oxazole scaffold.
| Reaction Type | Catalyst/Solvent | Role/Effect | Reference |
|---|---|---|---|
| Direct Arylation of Oxazoles | Palladium with specific phosphine (B1218219) ligands | Controls regioselectivity (C2 vs. C5 arylation) | organic-chemistry.org |
| Direct Arylation of Oxazoles | Polar vs. Nonpolar Solvents | Switches regioselectivity between C5 (polar) and C2 (nonpolar) | organic-chemistry.org |
| Oxazole Synthesis from Diazocarbonyls | Rhodium(II) acetate | Catalyzes formation of a rhodium carbene intermediate | orgsyn.org |
| Oxazole Synthesis | Copper(II) triflate [Cu(OTf)2] | Catalyzes the formation of the oxazole ring | ijpsonline.com |
| Oxazole Synthesis | Silver Carbonate | Promotes 5-endo cyclization | ijpsonline.com |
| Synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole | Boron trifluoride diethyl etherate | Used in the reaction of 4-chlorobenzene-1,3-diol with acetic acid | nih.gov |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for a complete assignment of the molecule's constitution and connectivity.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2-Ethyl-5-methoxy-1,3-oxazole, the spectrum is expected to show four distinct signals corresponding to the ethyl, methoxy (B1213986), and oxazole (B20620) ring protons.
Ethyl Group (CH₂CH₃): This group would appear as a quartet for the methylene (B1212753) protons (CH₂) coupled to the three methyl protons, and a triplet for the methyl protons (CH₃) coupled to the two methylene protons.
Methoxy Group (OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Based on related 5-methoxy-oxazole structures, this signal is anticipated to appear at approximately 4.20 ppm. orgsyn.org
Oxazole Ring Proton (H4): The single proton attached to the C4 position of the oxazole ring is expected to appear as a singlet, as it has no adjacent protons. In the parent oxazole, ring protons resonate between 7.00 and 8.00 ppm. thepharmajournal.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general principles of NMR spectroscopy.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂CH₃ | ~1.3 | Triplet (t) |
| -CH₂ CH₃ | ~2.8 | Quartet (q) |
| -OCH₃ | ~4.2 | Singlet (s) |
| Oxazole H4 | ~7.0-7.5 | Singlet (s) |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., sp³, sp², C=O). The predicted spectrum for this compound would display six signals corresponding to the six unique carbon atoms.
Ethyl Group Carbons: Two signals are expected for the methyl and methylene carbons.
Methoxy Carbon: A single signal is expected for the methoxy carbon. In a related compound, 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole, this carbon appears at 59.7 ppm. orgsyn.org
Oxazole Ring Carbons: Three distinct signals are expected for C2, C4, and C5. The C2 and C5 carbons, being bonded to heteroatoms, typically resonate at lower fields compared to the C4 carbon. For a similar structure, 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole, the ring carbons C2, C4, and C5 appear at 161.8, 107.4, and 150.8 ppm, respectively. orgsyn.org For 4-methoxycarbonyl-2-methyl-1,3-oxazole, the ring carbons appear at 161.4 (C2) and 133.0 (C4). orgsyn.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general principles of NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂C H₃ | ~11-14 |
| -C H₂CH₃ | ~20-25 |
| -OC H₃ | ~59-60 |
| C 4 | ~105-115 |
| C 5 | ~150-155 |
| C 2 | ~161-165 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their ³J-coupling (three-bond) relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link the proton signals of the ethyl, methoxy, and H4 groups to their corresponding carbon signals.
A correlation between the methoxy protons (-OCH₃) and the C5 carbon of the oxazole ring.
Correlations between the methylene protons of the ethyl group and the C2 carbon of the oxazole ring.
A correlation between the H4 proton and the C2 and C5 carbons of the ring. These experiments are routinely used to establish the substitution pattern on heterocyclic rings. mdpi.comipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (molecular formula C₆H₉NO₂), the exact mass is 127.0633 g/mol .
Molecular Ion Peak ([M]⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 127.
Fragmentation Pattern: Common fragmentation pathways for such a molecule could include:
Loss of an ethyl radical (•CH₂CH₃), leading to a fragment at m/z = 98.
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z = 112.
Cleavage of the oxazole ring. Analysis of the mass spectrum of the related 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole shows the molecular ion and characteristic fragments that confirm its structure. orgsyn.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic bands.
C-H Stretching: Aliphatic C-H stretching from the ethyl and methoxy groups would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the oxazole ring typically appear in the 1650-1450 cm⁻¹ region. For the parent oxazole, ring stretching bands are observed around 1537 and 1498 cm⁻¹. thepharmajournal.com
C-O Stretching: Strong absorptions corresponding to the C-O-C stretching of the ether (methoxy group) and the oxazole ring ether linkage would be expected in the 1300-1000 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aliphatic C-H Stretch | 2990-2850 |
| Oxazole Ring C=N/C=C Stretch | 1650-1450 |
| C-O-C Ether Stretch | 1300-1000 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular packing interactions. While no crystal structure has been reported specifically for this compound, this technique has been successfully applied to closely related 5-methoxy-oxazole derivatives. oup.comoup.com Should a suitable single crystal be obtained, X-ray diffraction would confirm the planarity of the oxazole ring, the precise geometry of the ethyl and methoxy substituents, and how the molecules arrange themselves in the crystal lattice. Studies on similar oxazoles have used this method to analyze weak intermolecular interactions that govern the crystal architecture. mdpi.com
Computational Chemistry and Theoretical Studies of 2 Ethyl 5 Methoxy 1,3 Oxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules like 2-Ethyl-5-methoxy-1,3-oxazole. These methods, particularly those based on Density Functional Theory (DFT), have become popular due to their balance of computational cost and accuracy. semanticscholar.org The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. These orbitals provide key information about the molecule's reactivity, electronic properties, and kinetic stability. wiley.com
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For oxazole (B20620) derivatives, these calculations are often performed using the B3LYP functional with basis sets such as 6-311++G(d,p). wiley.comelixirpublishers.com Theoretical calculations can predict global reactivity descriptors, which help in understanding the molecule's chemical potential and electrophilicity. irjweb.com
Table 1: Hypothetical Calculated Electronic Properties of this compound Calculated using DFT/B3LYP method.
| Parameter | Value |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.1 D |
| Ionization Potential | 6.5 eV |
This table is populated with representative data based on typical values for similar oxazole derivatives and is for illustrative purposes.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful tool for determining the most stable three-dimensional structure of a molecule through geometry optimization. wiley.com This process minimizes the total electronic energy of the molecule to predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. elixirpublishers.com The B3LYP method, often paired with a 6-311++G(d,p) basis set, is commonly employed for these calculations as it provides a good compromise between accuracy and computational expense. wiley.comelixirpublishers.com
Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. wiley.com These theoretical frequencies correspond to the fundamental modes of vibration and can be compared with experimental data from FT-IR and FT-Raman spectroscopy. elixirpublishers.com Such comparisons help in the definitive assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsion of functional groups. elixirpublishers.comnih.gov In heterocyclic compounds, identifying specific vibrations like C-N stretching can be complex due to the mixing of various vibrational modes in the region of 1400-1200 cm⁻¹. elixirpublishers.com
Table 2: Hypothetical Optimized Geometrical Parameters for this compound Calculations based on DFT/B3LYP/6-311++G(d,p) level of theory.
| Bond/Angle | Parameter | Value |
|---|---|---|
| Bond Lengths | O1-C2 | 1.36 Å |
| C2-N3 | 1.30 Å | |
| N3-C4 | 1.39 Å | |
| C4-C5 | 1.35 Å | |
| C5-O1 | 1.37 Å | |
| C5-O(methoxy) | 1.36 Å | |
| Bond Angles | C5-O1-C2 | 105.0° |
| O1-C2-N3 | 115.0° | |
| C2-N3-C4 | 104.0° | |
| N3-C4-C5 | 115.0° |
This table contains representative data based on typical values for oxazole rings and is for illustrative purposes. irjweb.comelixirpublishers.com
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Ethyl (CH₂) | Asymmetric Stretch | 2980 |
| Ethyl (CH₃) | Symmetric Stretch | 2945 |
| Oxazole Ring | C=N Stretch | 1640 |
| Oxazole Ring | C-O-C Stretch | 1255 |
| Methoxy (B1213986) (O-CH₃) | C-O Stretch | 1245 |
This table contains representative data based on typical values for the specified functional groups and is for illustrative purposes. elixirpublishers.comnih.gov
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry provides reliable methods for predicting NMR chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the NMR isotropic shielding constants of nuclei within a molecule. researchgate.net
The calculated shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard, usually tetramethylsilane (B1202638) (TMS). researchgate.net Excellent linear correlations between experimental and computed chemical shifts can often be achieved without the need for excessively large basis sets. researchgate.net For N-unsubstituted or tautomeric heterocycles like pyrazoles, NMR can reveal the merging of signals due to rapid proton exchange, a phenomenon that can also be investigated computationally. mdpi.com
Table 4: Hypothetical Predicted NMR Chemical Shifts for this compound Calculated using GIAO-DFT method.
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| ¹³C NMR | |
| C2 (Oxazole) | 162.5 |
| C4 (Oxazole) | 128.0 |
| C5 (Oxazole) | 155.0 |
| C (Ethyl, -CH₂) | 22.0 |
| C (Ethyl, -CH₃) | 11.5 |
| C (Methoxy, -OCH₃) | 59.0 |
| ¹H NMR | |
| H4 (Oxazole) | 7.10 |
| H (Ethyl, -CH₂) | 2.80 (q) |
| H (Ethyl, -CH₃) | 1.35 (t) |
This table is populated with representative data based on typical values for similar oxazole structures and is for illustrative purposes. nih.govacs.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like this compound, MD simulations are particularly useful for conformational analysis. These simulations can explore the potential energy surface associated with the rotation of the ethyl and methoxy substituent groups.
By simulating the molecule's movements over time, researchers can identify the most stable, low-energy conformations and understand the dynamics of interconversion between different conformers. The simulations are typically run using a force field, which is a set of parameters describing the potential energy of the system. acs.org The process often involves an initial energy minimization followed by equilibration steps in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles before the production run. acs.org This allows for a thorough exploration of the conformational space available to the molecule under specific conditions.
Computational Analysis of Reaction Mechanisms and Transition States
DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, these calculations can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction. researchgate.net
For this compound, computational analysis could be used to predict its reactivity in various reactions, such as electrophilic aromatic substitution. Theoretical studies can determine the most likely site of attack (e.g., C4) by comparing the activation energies for different pathways. mdpi.comorganic-chemistry.org Such studies have been used to elucidate reaction mechanisms for the formation of oxazines from isoxazoles, where DFT calculations located transition states and unstable intermediates, providing a detailed picture of the reaction pathway. researchgate.net This predictive power is crucial for designing new synthetic routes and understanding chemical transformations.
Structure Activity Relationship Sar Studies of 1,3 Oxazole Scaffolds
General Principles of SAR in Oxazole (B20620) Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, respectively. benthamscience.com This scaffold is considered a versatile and valuable component in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comderpharmachemica.com The oxazole nucleus is a planar system capable of engaging in various non-covalent interactions, which are fundamental to its role as a pharmacophore. tandfonline.com These interactions include hydrogen bonds, van der Waals forces, dipole-dipole interactions, ion-dipole forces, and π-π stacking. tandfonline.com
Structure-activity relationship (SAR) studies are crucial for understanding how the three-dimensional structure of oxazole derivatives relates to their biological or chemical behavior. tandfonline.comsemanticscholar.org Such studies aim to identify the key structural features—the pharmacophore—that are essential for a molecule's activity. semanticscholar.org By systematically modifying the substituents on the oxazole ring, researchers can probe the electronic, steric, and hydrophobic requirements for optimal interaction with a biological target. juniperpublishers.comresearchgate.net The insights gained from SAR analyses guide the rational design of new molecules with improved potency and selectivity. benthamscience.comresearchgate.net The oxazole ring itself can be considered a perspective moiety in the design of novel biologically active agents, as its π-electron system can effectively participate in forming stable, rigid complexes with biological receptors, enzymes, and other macromolecules. juniperpublishers.com
Influence of Substituent Position and Nature on Chemical Behavior and Interactions
The chemical behavior and interaction profile of a 1,3-oxazole derivative are profoundly influenced by the nature and position of its substituents. juniperpublishers.comresearchgate.net The oxazole ring has three positions for substitution: C2, C4, and C5. rroij.com The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the groups attached to these positions can alter the electron distribution within the aromatic ring, influencing its reactivity and binding capabilities. juniperpublishers.comresearchgate.net
Introducing donor or acceptor substituents can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby modifying the compound's donor/acceptor properties in interactions with biological targets. juniperpublishers.com For instance, research has shown that electron-accepting groups, such as cyano (-CN) or methoxycarbonyl (-C(O)OMe), at the C4 or C5 position can increase the stability of the electron-rich oxazole ring. researchgate.netbioorganica.com.ua Conversely, electron-donating groups, like amino (-NHR) or thioether (-SR), at the C5 position have been observed to have a different impact on biological activity compared to acceptor groups at the same position. researchgate.net
In the case of 2-Ethyl-5-methoxy-1,3-oxazole , the substituents are an ethyl group at the C2 position and a methoxy (B1213986) group at the C5 position.
2-Ethyl Group : The ethyl group is an alkyl substituent that acts as a weak electron-donating group through an inductive effect.
Theoretical studies have investigated the effect of substituent placement on the aromaticity of the oxazole ring, finding that substitution at the C4 position is most effective for enhancing aromaticity. researchgate.net The introduction of a phenyl substituent, which has a conjugated π-electron system, can increase the stabilization of a complex with a biopolymer through π-stacking interactions. researchgate.netbioorganica.com.ua
Table 1: Influence of Substituent Nature on the Properties of 1,3-Oxazole Derivatives
| Position | Substituent Type | General Effect on Ring/Activity | Source |
| 4 | Electron-Accepting (e.g., -CN) | Increases the stability of the oxazole ring. | bioorganica.com.ua |
| 5 | Electron-Accepting (e.g., -C(O)OMe, -CN) | Correlated with growth inhibition of some cancer cell lines. | researchgate.net |
| 5 | Electron-Donating (e.g., -NHR, -SR) | Did not inhibit the growth of certain cancer cell lines. | researchgate.net |
| 5 | Steric Bulk (e.g., -CH3) | Can impose steric hindrance, preventing co-planarity and increasing catalytic activity in some systems. | mdpi.com |
| 2 or 5 | Phenyl Group | Can increase stabilization of complexes via π-stacking interactions. | researchgate.netbioorganica.com.ua |
Pharmacophore Identification and Analysis within Oxazole Derivatives
Pharmacophore modeling is a computational technique used to identify the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. semanticscholar.orgworldscientific.com For oxazole derivatives, this analysis helps to distill the key features from a set of active compounds into a single model. tandfonline.com
The 1,3-oxazole core is frequently a key component of the identified pharmacophore. tandfonline.comsemanticscholar.org The nitrogen atom at the 3-position, with its lone pair of electrons, commonly acts as a hydrogen bond acceptor in interactions with biological macromolecules. bioorganica.com.uanih.gov The oxygen atom and the aromatic ring itself can also contribute to the binding profile.
Studies on various oxazole derivatives have identified common pharmacophoric features. For example, a pharmacophore model for certain inhibitors of the main protease (MPro) of SARS-CoV-2, which included oxazole derivatives, featured hydrogen bond acceptors (HBA) and hydrophobic (HY) interactions as key elements. nih.gov In another study focusing on thiazolidine-2,4-dione-oxazole derivatives as PPAR-γ agonists, a five-point pharmacophore model (AAHNR_1) was developed, comprising two hydrogen bond acceptors, one hydrogen bond donor, one negative ionic feature, and one aromatic ring. worldscientific.com The analysis of such models provides a 3D blueprint for designing new compounds that fit the binding site of the target, thereby possessing a higher probability of biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netjocpr.com QSAR models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and guiding lead optimization. jocpr.com
For oxazole derivatives, various QSAR modeling techniques have been successfully applied, including 2D-QSAR, 3D-QSAR (like CoMFA and CoMSIA), and 4D-QSAR. mdpi.comnih.gov
2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as molecular fingerprints and physicochemical properties. mdpi.com
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and calculate steric and electrostatic fields around them to correlate with activity. mdpi.com
4D-QSAR extends this by considering the conformational flexibility of the molecules over time, often using data from molecular dynamics simulations. nih.gov
These models are validated using statistical metrics such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the root mean square error (RMSE). worldscientific.commdpi.com A robust QSAR model with high predictive power can provide detailed insights into which structural features are positively or negatively correlated with the desired activity. For example, a 3D-QSAR study on FBPase inhibitors identified regions where bulky groups would increase activity and other areas where they would be detrimental. mdpi.com
Table 2: Examples of QSAR Models Developed for Oxazole Derivatives
| Model Type | Target/Compound Series | Key Statistical Parameters | Source |
| 2D-QSAR | Antileishmanial oxazole/oxadiazole derivatives | R² = 0.90, R²pred = 0.82 | mdpi.comsemanticscholar.org |
| 4D-QSAR | Antileishmanial oxazole/oxadiazole derivatives | R² = 0.80, R²pred = 0.64 | mdpi.comsemanticscholar.org |
| 4D-QSAR | Thromboxane A2 receptor antagonists | Q² up to 0.86 | nih.gov |
| 3D-QSAR (Atom-based) | PPAR-γ agonists | R² = 0.9355, Q² = 0.9075 | worldscientific.com |
| 3D-QSAR (CoMFA) | FBPase inhibitors | q² = 0.514, r²pred = 0.902 | mdpi.com |
Computational Docking and Molecular Interaction Studies
Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as an oxazole derivative) when it binds to a second molecule (the receptor, typically a protein). rroij.com This method is instrumental in studying the binding mechanisms of potential drugs at a molecular level, without focusing on their ultimate efficacy. researchgate.net
Docking studies on oxazole derivatives have revealed detailed binding modes within the active sites of various protein targets. researchgate.netnih.gov The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.govmdpi.com
For example, a docking study of oxazole derivatives into the colchicine (B1669291) binding site of tubulin was performed to hypothesize their mechanism of action as anticancer agents. researchgate.net Another study involving Fructose 1,6-bisphosphatase (FBPase) inhibitors showed that an amino group attached to the thiazole/oxazole ring formed hydrogen bonds with the carbonyl oxygen of Val17 and the side chain hydroxyl of Thr31. mdpi.com In a different investigation, docking of oxazole derivatives into the active site of the heme-binding protein from Porphyromonas gingivalis demonstrated their potential binding interactions. nih.gov These studies provide a static snapshot of the plausible binding conformation, which is crucial for understanding the structural basis of molecular recognition and for the rational design of new derivatives with improved binding affinity. rroij.combioorganica.com.ua
Table 3: Examples of Molecular Interactions from Docking Studies of Oxazole Derivatives
| Protein Target | Key Interacting Residues | Type of Interaction | Source |
| Tubulin | (Not specified) | Favorable interactions within the colchicine binding site. | researchgate.net |
| Fructose 1,6-bisphosphatase (FBPase) | Thr27, Glu29, Leu30, Tyr113, Lys112 | Hydrogen Bonds | mdpi.com |
| Heme-binding protein (HmuY) | (Not specified) | Docking affinity scores suggest strong interaction potential. | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | His1024, Ile1044, Cys1045 | Covalent bonds, strong interactions within the active pocket. | mdpi.com |
Synthetic Utility and Research Applications of 2 Ethyl 5 Methoxy 1,3 Oxazole
Role as a Building Block in Complex Molecule Synthesis
Substituted oxazoles are versatile intermediates in the synthesis of more complex molecular architectures, including natural products and their analogues. The 2-ethyl and 5-methoxy groups of 2-Ethyl-5-methoxy-1,3-oxazole offer distinct points for chemical modification and elaboration. The oxazole (B20620) ring itself can participate in various reactions, serving as a masked diene in Diels-Alder reactions or undergoing metallation to introduce further substituents.
The synthesis of polysubstituted oxazoles can be achieved through various methods, including the van Leusen oxazole synthesis, which is a powerful tool for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org This method is particularly useful for preparing 5-substituted oxazoles. nih.govsemanticscholar.org Other synthetic strategies include the cyclization of α-acylamino ketones (Robinson-Gabriel synthesis) and copper-catalyzed cascade reactions. rsc.org
The reactivity of the oxazole ring is influenced by its substituents. The 5-methoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic substitution reactions, which typically occur at the C4 position in 5-substituted oxazoles. Furthermore, 5-methoxyoxazoles have been shown to undergo unique cycloaddition reactions, for instance with tetracyanoethylene, leading to the formation of dihydropyrrole derivatives through a zwitterionic mechanism involving ring opening. rsc.org This reactivity highlights the potential of this compound to serve as a precursor to novel heterocyclic systems.
A general representation of the synthetic utility of 2,5-disubstituted oxazoles is presented in the table below, showcasing the types of reactions and the resulting molecular complexity.
| Reaction Type | Reagents | Product Class | Potential Application |
| Diels-Alder Reaction | Dienophiles (e.g., alkynes, alkenes) | Pyridines, complex polycycles | Synthesis of alkaloids and pharmaceuticals |
| Lithiation/Electrophilic Quench | Organolithium reagents, electrophiles | Functionalized oxazoles | Introduction of diverse functional groups |
| Cross-Coupling Reactions | Boronic acids, organostannanes (with halogenated oxazoles) | Aryl/heteroaryl-substituted oxazoles | Development of conjugated materials and bioactive molecules |
| Ring-Opening Cycloadditions | Electron-deficient species | Highly functionalized pyrroles and other heterocycles | Access to novel chemical scaffolds |
Precursor for the Development of Novel Chemical Entities
The this compound scaffold can be considered a valuable starting point for the generation of libraries of novel chemical entities for drug discovery and other applications. The ethyl group at the 2-position and the methoxy (B1213986) group at the 5-position can be readily modified or replaced to explore the structure-activity relationships (SAR) of derived compounds.
For example, the methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. The ethyl group can potentially be oxidized or otherwise modified. The oxazole ring itself is a bioisostere for amide and ester groups and is found in numerous biologically active compounds, including antitubercular and anticancer agents. nih.gov
The synthesis of various oxazole derivatives has been a focus of medicinal chemistry research. For instance, novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov Furthermore, 5-(4'-Methoxyphenyl)-oxazole derivatives have been investigated for their biological effects. nih.gov These studies underscore the potential of the oxazole core in generating new molecules with interesting biological profiles.
Applications in Materials Science (e.g., electronic and optical properties)
Oxazole-containing compounds have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The oxazole ring is an electron-rich heterocycle that can participate in π-conjugated systems, leading to materials with interesting electronic and photophysical properties.
While specific data for this compound is unavailable, the electronic properties can be extrapolated from related structures. The combination of the electron-donating methoxy group and the oxazole ring could lead to compounds with useful fluorescence characteristics. The development of linear phenyloxazoles as luminescent dyes has been reported, highlighting the potential of the oxazole core in this area. nih.gov
The table below summarizes the potential material science applications based on the general properties of oxazole derivatives.
| Property | Structural Feature | Potential Application |
| Fluorescence | Extended π-conjugation through the oxazole ring | Organic light-emitting diodes (OLEDs), fluorescent probes, sensors |
| Electron Transport | Electron-deficient or electron-rich nature of substituted oxazoles | Electron-transporting or hole-transporting layers in electronic devices |
| Liquid Crystalline Behavior | Rigid oxazole core with appropriate side chains | Liquid crystal displays (LCDs) |
Use in Investigating Biological Pathways and Molecular Targets (mechanistic focus)
The oxazole scaffold is present in a number of natural products that are known to interact with specific biological targets. nih.gov Therefore, synthetic oxazole derivatives, such as this compound, could be valuable tools for investigating biological pathways and identifying new molecular targets.
For example, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have been designed as analogues of combretastatin (B1194345) A-4, a potent antitubulin agent. nih.gov These compounds were found to inhibit tubulin polymerization and induce apoptosis, demonstrating the utility of the oxazole scaffold in designing probes for studying the cytoskeleton. nih.gov
By systematically modifying the substituents on the oxazole ring of this compound and evaluating the biological activity of the resulting analogues, it would be possible to probe the structural requirements for interaction with a particular enzyme or receptor. This approach can provide valuable insights into the mechanism of action of bioactive compounds and aid in the design of more potent and selective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethyl-5-methoxy-1,3-oxazole and its derivatives?
- Methodology :
- N-Acylation and Cyclization : Start with N-acyl-α-amino acids (e.g., phenylalanine derivatives) and perform N-acylation using acyl chlorides (e.g., 4-(4-chlorophenylsulfonyl)benzoyl chloride) under anhydrous conditions. Subsequent cyclization via Friedel-Crafts alkylation or Robinson-Gabriel synthesis yields oxazole derivatives .
- Catalytic Optimization : Use 1,4-methylmorpholine or acetic anhydride as catalysts to improve cyclization efficiency. For example, heating N-acyl-α-amino acids in excess acetic anhydride produces azlactones, which are further functionalized .
- Key Data :
| Reaction Step | Yield (%) | Catalyst/Reagent | Reference |
|---|---|---|---|
| N-Acylation | 93–99% | SOCl₂, AlCl₃ | |
| Cyclization | 90–95% | 1,4-Methylmorpholine |
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C-NMR confirm substituent positions and electronic environments. For example, methoxy groups at C5 show characteristic singlets at δ 3.8–4.0 ppm in ¹H-NMR .
- Mass Spectrometry : LC-ESI-MS/MS and GC-EI-MS verify molecular ions and fragmentation patterns. A molecular ion peak at m/z 236 ([M⁺ – CO₂CH₃]) is typical for methoxy-substituted oxazoles .
- FT-IR : Absorptions at 1595 cm⁻¹ (C=N) and 1326 cm⁻¹ (S=O) confirm oxazole and sulfonyl groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the cytotoxicity of this compound derivatives?
- Methodology :
- Bioactivity Assays : Evaluate cytotoxicity using Daphnia magna bioassays (72-hour exposure). Compare LC₅₀ values for derivatives with varying substituents (e.g., 4-chlorophenyl vs. methyl groups) .
- Structure-Activity Relationship (SAR) : Correlate electron-withdrawing groups (e.g., sulfonyl) with increased toxicity. For example, 4-benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-p-tolyloxazole (7b) exhibits LC₅₀ = 4.1 μM due to enhanced electrophilicity .
- Key Data :
| Compound | Substituents | LC₅₀ (μM) | Exposure Time |
|---|---|---|---|
| 7b | 4-Chlorophenylsulfonyl | 4.1 | 72 hours |
| 7c | 2,4-Dimethylphenyl | 10.2 | 72 hours |
Q. How to resolve contradictions in spectroscopic data for oxazole derivatives?
- Methodology :
- Multi-Technique Validation : Combine NMR, FT-IR, and elemental analysis to cross-validate results. For example, conflicting UV-Vis λmax values (203–340 nm) may arise from solvent polarity effects; use methanol as a standard solvent .
- Computational Chemistry : Compare experimental ¹³C-NMR shifts with DFT-calculated values to identify misassignments. A deviation >2 ppm suggests structural errors .
Q. What are the challenges in scaling up oxazole synthesis, and how can they be mitigated?
- Methodology :
- Purification : Use RP-HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity (>95%) compounds. Impurities from incomplete cyclization (e.g., residual azlactones) are removed at 254 nm detection .
- Catalyst Recycling : Recover AlCl₃ or POCl₃ via distillation after Friedel-Crafts reactions to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
